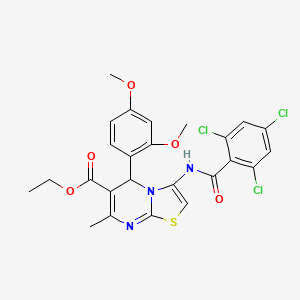
Antiproliferative agent-37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiproliferative agent-37 is a compound known for its ability to inhibit cell proliferation, making it a valuable candidate in cancer research and treatment. This compound has shown significant potential in reducing the growth of various cancer cell lines, thereby contributing to the development of novel anticancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-37 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction results in the formation of bis-spiroisatino β-lactams, which are then further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Antiproliferative agent-37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Aplicaciones Científicas De Investigación
Antiproliferative agent-37 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers and other proliferative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mecanismo De Acción
The mechanism of action of antiproliferative agent-37 involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by:
Inhibiting DNA synthesis: The compound interferes with the replication of DNA, thereby preventing cell division and proliferation.
Inducing apoptosis: It triggers programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
Targeting specific proteins: this compound binds to and inhibits the activity of proteins involved in cell cycle regulation, such as cyclin-dependent kinases
Comparación Con Compuestos Similares
Antiproliferative agent-37 can be compared with other similar compounds, such as:
Estramustine: A US-FDA approved drug that combines an estrogen and a nitrogen mustard to target cancer cells.
CUDC-101: A dual inhibitor of histone deacetylase and epidermal growth factor receptor, currently in clinical trials.
CBLC-137: A multi-targeted kinase inhibitor with potent anticancer activity.
Uniqueness: this compound stands out due to its unique chemical structure and multi-targeted approach, which enhances its efficacy and reduces the likelihood of resistance development. Its ability to inhibit multiple pathways involved in cell proliferation makes it a promising candidate for further development and clinical application .
Propiedades
Fórmula molecular |
C21H17FN2O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
7-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C21H17FN2O2/c1-25-15-6-7-17(19(11-15)26-2)21-20-16(8-9-23-21)18(12-24-20)13-4-3-5-14(22)10-13/h3-12,24H,1-2H3 |
Clave InChI |
GFGUONALQQRUOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC=CC3=C2NC=C3C4=CC(=CC=C4)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


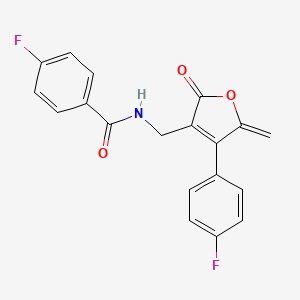
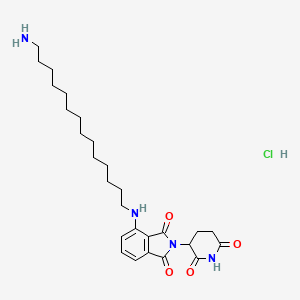
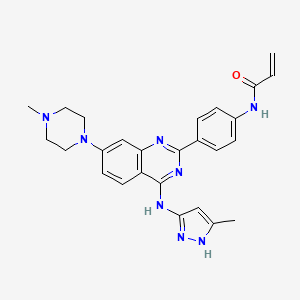
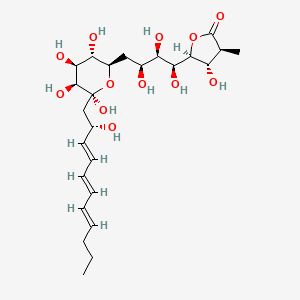
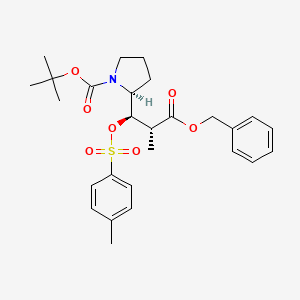
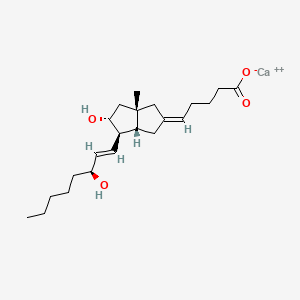
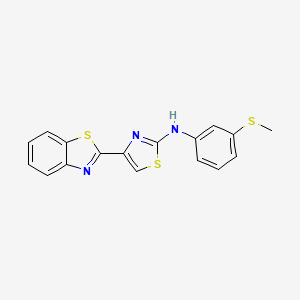


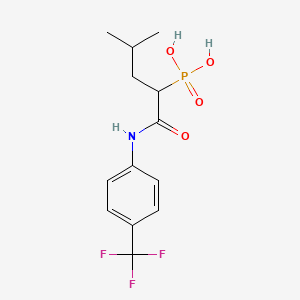
![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
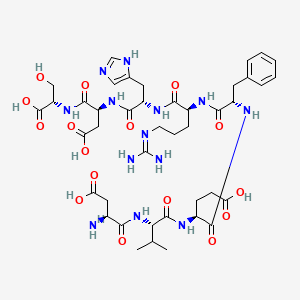
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
